PCNA-I1 is a small molecule identified through an in silico screen of a chemical library for potential inhibitors of Proliferating Cell Nuclear Antigen (PCNA) []. It belongs to a class of compounds referred to as PCNA inhibitors (PCNA-Is), which demonstrate selective inhibition of tumor cell growth []. PCNA-I1 exhibits greater potency compared to other identified PCNA-Is []. In scientific research, PCNA-I1 serves as a valuable tool for investigating PCNA function and exploring potential therapeutic approaches for cancer treatment [].
PCNA-I1 exerts its effects by binding directly to PCNA trimers []. This binding leads to the stabilization of the PCNA trimer structure and reduces the amount of PCNA associated with chromatin []. This disruption of PCNA's association with chromatin ultimately inhibits DNA replication and induces cell cycle arrest in tumor cells []. Studies demonstrate that PCNA-I1 effectively inhibits the growth of various tumor cell types []. Interestingly, PCNA-I1's effects on tumor cells are not dependent on the expression of the tumor suppressor protein p53 []. This suggests a broader applicability compared to other cytotoxic drugs that rely on p53 status []. PCNA-I1 has been shown to induce DNA damage and apoptosis in both p53 wild-type and p53-null prostate cancer cell lines []. Furthermore, it enhances the DNA-damaging and apoptotic effects of the chemotherapy drug cisplatin [].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: